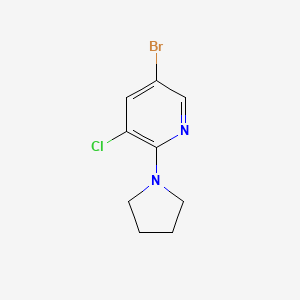

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine

Vue d'ensemble

Description

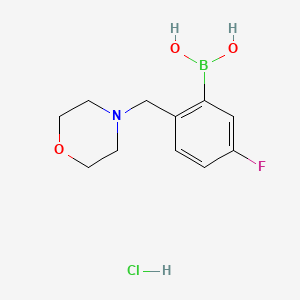

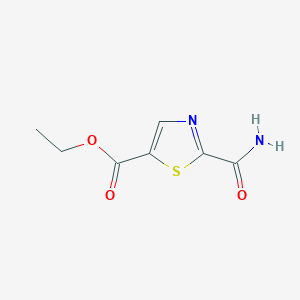

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the empirical formula C9H10BrClN2 . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .

Synthesis Analysis

The synthesis of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine and similar compounds often involves palladium-catalyzed amination and halogen-exchange reactions . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold, and a pyrrolidine ring, which is a five-membered ring containing nitrogen .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine are typically characterized by the introduction of various functional groups to the pyridine scaffold . For example, it may undergo Suzuki-Miyaura coupling with corresponding boronic esters .Physical And Chemical Properties Analysis

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is a solid compound . Its molecular weight is 245.09 . The melting point of a similar compound, 5-Bromo-2-chloropyridine, is reported to be 65-69 °C .Applications De Recherche Scientifique

-

Agrochemicals and Pharmaceuticals

- Summary of Application : This compound is an important intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .

- Methods of Application : The compound can be used in the synthesis of novel halopyridinylboronic acids and esters .

- Results or Outcomes : The outcomes of these syntheses are new compounds that can be used in various applications in the agrochemical and pharmaceutical industries .

-

Synthesis of Trifluoromethylpyridines

- Summary of Application : The compound can be used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods of Application : The compound can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .

- Results or Outcomes : The outcomes of these syntheses are new compounds that can be used in various applications in the agrochemical and pharmaceutical industries .

-

Preparation of Low Band-Gap Copolymers

- Summary of Application : The compound can be used in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP), a building block for preparing low band-gap copolymers for use as electron donors in polymer solar cells .

- Methods of Application : The specific methods of application can vary greatly depending on the desired end product .

- Results or Outcomes : The outcomes of these syntheses are new compounds that can be used in various applications in the field of solar energy .

-

Preparation of Insecticides

- Summary of Application : The compound can be used for the preparation of Nicotinoids, which are used as an insecticide .

- Methods of Application : The specific methods of application can vary greatly depending on the desired end product .

- Results or Outcomes : The outcomes of these syntheses are new compounds that can be used in various applications in the field of pest control .

Safety And Hazards

Orientations Futures

The future directions for the research and application of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . Further studies could also explore its potential use in the synthesis of novel halopyridinylboronic acids and esters .

Propriétés

IUPAC Name |

5-bromo-3-chloro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKCONKTUYCLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)

![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)